molecular formula C₂₆H₃₀BrNO₄S₂ B1145147 (S)-Aclidinium Bromide CAS No. 320346-78-9

(S)-Aclidinium Bromide

Numéro de catalogue: B1145147
Numéro CAS: 320346-78-9
Poids moléculaire: 564.55
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-Aclidinium Bromide is a quaternary ammonium compound used as a bronchodilator in the treatment of chronic obstructive pulmonary disease (COPD). It is a long-acting muscarinic antagonist (LAMA) that helps to relax the muscles around the airways, making it easier to breathe.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Aclidinium Bromide involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the quinuclidine ring: This is achieved through a series of cyclization reactions.

    Introduction of the bromide ion: This step involves the reaction of the quinuclidine intermediate with bromine or a brominating agent under controlled conditions.

    Chiral resolution: The final step involves the separation of the (S)-enantiomer from the racemic mixture using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Bulk synthesis of intermediates: Using automated reactors and continuous flow systems.

    Purification and isolation: Employing techniques such as crystallization, distillation, and chromatography.

    Quality control: Ensuring the final product meets pharmaceutical standards through rigorous testing.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Aclidinium Bromide undergoes several types of chemical reactions, including:

    Substitution reactions: Common in the presence of nucleophiles.

    Oxidation and reduction reactions: Though less common, these can occur under specific conditions.

    Hydrolysis: In aqueous environments, leading to the breakdown of the compound.

Common Reagents and Conditions

    Brominating agents: Such as bromine or N-bromosuccinimide (NBS) for introducing the bromide ion.

    Solvents: Organic solvents like dichloromethane or acetonitrile are often used.

    Catalysts: Acid or base catalysts to facilitate specific reactions.

Major Products Formed

The major products formed from these reactions include various brominated intermediates and the final this compound compound.

Applications De Recherche Scientifique

(S)-Aclidinium Bromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound in studies of quaternary ammonium salts and their reactivity.

    Biology: Investigated for its effects on muscarinic receptors and its potential use in other respiratory conditions.

    Medicine: Primarily used in the treatment of COPD, with ongoing research into its efficacy and safety.

    Industry: Utilized in the development of new bronchodilator formulations and delivery systems.

Mécanisme D'action

(S)-Aclidinium Bromide exerts its effects by blocking the muscarinic receptors in the airways. This prevents the binding of acetylcholine, a neurotransmitter that causes muscle contraction. By inhibiting this action, this compound relaxes the smooth muscles around the airways, leading to bronchodilation and improved airflow.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Tiotropium Bromide: Another long-acting muscarinic antagonist used in COPD treatment.

    Glycopyrronium Bromide: Similar in action but with different pharmacokinetic properties.

    Umeclidinium Bromide: Also a LAMA, used in combination with other bronchodilators.

Uniqueness

(S)-Aclidinium Bromide is unique due to its specific binding affinity and duration of action, which provides sustained bronchodilation with a favorable safety profile. Its rapid onset of action and minimal systemic absorption make it a preferred choice for many patients with COPD.

Activité Biologique

(S)-Aclidinium bromide is a long-acting muscarinic antagonist (LAMA) primarily used in the treatment of chronic obstructive pulmonary disease (COPD). This article reviews its biological activity, focusing on its pharmacodynamics, receptor interactions, and preclinical and clinical findings.

Aclidinium bromide exhibits potent anticholinergic activity, primarily through its selective inhibition of muscarinic receptors, particularly the M3 subtype. It has a subnanomolar affinity for all muscarinic receptor subtypes (M1-M5), with a notable dissociation profile that allows prolonged bronchodilation while minimizing undesirable effects such as tachycardia .

Key Findings on Receptor Binding

  • Binding Affinity : Aclidinium displays a strong binding affinity for muscarinic receptors, particularly M3, which is crucial for its bronchodilatory effect.
  • Dissociation Kinetics : Aclidinium dissociates more slowly from the M3 receptor compared to the M2 receptor, leading to sustained bronchodilation after the acute effects of M2 blockade diminish .

Preclinical Studies

Preclinical studies have demonstrated aclidinium's capacity to inhibit bronchial hyperreactivity and fibrosis induced by cigarette smoke. In human bronchial fibroblast cultures, aclidinium significantly reduced collagen type I and alpha-smooth muscle actin (α-SMA) expression induced by cigarette smoke extract (CSE) in a dose-dependent manner. The maximal inhibitory effect was observed at concentrations around 107M10^{-7}M .

Table 1: Effects of Aclidinium on Myofibroblast Markers

TreatmentCollagen Type I Expressionα-SMA Expression
ControlBaselineBaseline
CSEIncreasedIncreased
Aclidinium (10^-7 M)DecreasedDecreased

Clinical Efficacy

Aclidinium has been evaluated in multiple clinical trials for its efficacy in improving lung function in COPD patients. A notable study showed that aclidinium provided significant 24-hour bronchodilation compared to placebo from day one and demonstrated comparable efficacy to tiotropium after six weeks of treatment .

Clinical Trial Results

  • Bronchodilation Efficacy : Aclidinium 400 µg twice daily showed significant improvements in forced expiratory volume in one second (FEV1) compared to placebo.
  • Comparison with Tiotropium : In head-to-head trials, aclidinium exhibited similar efficacy to tiotropium, with minor differences in peak FEV1 measurements .

Table 2: Summary of Clinical Trial Data

ParameterAclidinium 400 µg BIDTiotropium 18 µg QDDifference (Aclidinium vs Tiotropium)
Morning pre-dose FEV1 (mL)14193+48
Peak FEV1 (mL)154139+14
Morning pre-dose FVC (mL)212127+84
Peak FVC (mL)201146+54

Safety Profile

Aclidinium has a favorable safety profile, with adverse effects primarily related to its anticholinergic properties. Common side effects include dry mouth and throat irritation, which are generally mild and transient. The risk of cardiovascular events appears low compared to other anticholinergics .

Propriétés

Numéro CAS

320346-78-9

Formule moléculaire

C₂₆H₃₀BrNO₄S₂

Poids moléculaire

564.55

Synonymes

(3S)-3-[(Hydroxydi-2-thienylacetyl)oxy]-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octane, , Bromide

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.